molecular formula C13H18N2O2 B14510654 N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide CAS No. 62719-40-8

N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide

Katalognummer: B14510654
CAS-Nummer: 62719-40-8
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: BHMQFGXGGAYVOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide typically involves the reaction of 4-isopropylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]oxide, while reduction may produce N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]amine.

Wissenschaftliche Forschungsanwendungen

N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Dimethylcarbamoyl)-N-phenylformamide
  • N-(Dimethylcarbamoyl)-N-[4-(methyl)phenyl]formamide
  • N-(Dimethylcarbamoyl)-N-[4-(ethyl)phenyl]formamide

Uniqueness

N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds.

Eigenschaften

CAS-Nummer

62719-40-8

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

N-(dimethylcarbamoyl)-N-(4-propan-2-ylphenyl)formamide

InChI

InChI=1S/C13H18N2O2/c1-10(2)11-5-7-12(8-6-11)15(9-16)13(17)14(3)4/h5-10H,1-4H3

InChI-Schlüssel

BHMQFGXGGAYVOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)N(C=O)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.